molecular formula C15H15F2N3OS2 B12149104 1-{4-[2-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}-3-prop-2-en-1-ylthiourea

1-{4-[2-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}-3-prop-2-en-1-ylthiourea

Cat. No.: B12149104
M. Wt: 355.4 g/mol
InChI Key: IJOXQQROIMXNLN-UHFFFAOYSA-N
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Description

1-{4-[2-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}-3-prop-2-en-1-ylthiourea is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a difluoromethoxyphenyl group, and a prop-2-en-1-ylthiourea moiety

Preparation Methods

The synthesis of 1-{4-[2-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}-3-prop-2-en-1-ylthiourea involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

1-{4-[2-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}-3-prop-2-en-1-ylthiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-{4-[2-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}-3-prop-2-en-1-ylthiourea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[2-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}-3-prop-2-en-1-ylthiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis .

Comparison with Similar Compounds

1-{4-[2-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}-3-prop-2-en-1-ylthiourea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H15F2N3OS2

Molecular Weight

355.4 g/mol

IUPAC Name

1-[4-[2-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl]-3-prop-2-enylthiourea

InChI

InChI=1S/C15H15F2N3OS2/c1-3-8-18-14(22)20-15-19-12(9(2)23-15)10-6-4-5-7-11(10)21-13(16)17/h3-7,13H,1,8H2,2H3,(H2,18,19,20,22)

InChI Key

IJOXQQROIMXNLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=S)NCC=C)C2=CC=CC=C2OC(F)F

Origin of Product

United States

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